3-Chloromethyl-4-methylphenylboronic acid
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Overview
Description
3-Chloromethyl-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloromethyl group at the 3-position and a methyl group at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Chloromethyl-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction takes place .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the SM cross-coupling reaction are influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and tolerant of various functional groups . The compound itself is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-4-methylphenylboronic acid typically involves the reaction of 3-chloromethyl-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 3-chloromethyl-4-methylphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloromethyl-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF or DMSO), temperature (room temperature to 100°C)
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenylboronic acid derivatives
Scientific Research Applications
3-Chloromethyl-4-methylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, which are studied for their potential therapeutic effects.
Medicine: Utilized in the preparation of borinic acid picolinate esters, which have applications in treating cutaneous diseases.
Industry: Applied in the production of advanced materials and polymers through cross-coupling reactions.
Comparison with Similar Compounds
3-Chloromethyl-4-methylphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chloromethyl and methyl substituents, making it less reactive in certain substitution reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a chloromethyl group, leading to different electronic and steric properties.
3-Fluorophenylboronic Acid: Substituted with a fluorine atom, which affects its reactivity and applications in different chemical reactions.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and selectivity in various chemical transformations .
Properties
IUPAC Name |
[3-(chloromethyl)-4-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEZIAHHACHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)CCl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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